molecular formula C11H12BrN B2914797 (1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 863679-45-2

(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Cat. No. B2914797
CAS RN: 863679-45-2
M. Wt: 238.128
InChI Key: KHJRUTSPEDPIBP-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is a chemical compound that belongs to the class of bicyclic compounds. It is also known as RTI-55 or β-CPP. This compound has been the subject of extensive scientific research due to its potential applications in the field of medicine and neuroscience.

Mechanism of Action

The mechanism of action of (1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane involves its binding to the dopamine transporter, which leads to the inhibition of dopamine reuptake. This results in an increase in the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors and subsequent physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane are primarily related to its effects on the dopamine system. It has been shown to increase locomotor activity and induce hyperactivity in animal models. It has also been shown to have reinforcing effects, which may contribute to its potential as a drug of abuse.

Advantages and Limitations for Lab Experiments

One of the advantages of (1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane in lab experiments is its high selectivity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. However, its potential as a drug of abuse and its effects on other neurotransmitter systems may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on (1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane. One area of interest is its potential as a treatment for Parkinson's disease, as it has been shown to have neuroprotective effects in animal models. Another area of interest is its potential as a tool for studying the dopamine system and its role in various neurological disorders. Additionally, further research is needed to fully understand its effects on other neurotransmitter systems and its potential as a drug of abuse.

Synthesis Methods

The synthesis of (1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane can be achieved by several methods. One of the commonly used methods involves the reaction of 3-azabicyclo[3.1.0]hexane with 4-bromobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The product obtained is then purified using chromatography techniques.

Scientific Research Applications

(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane has been extensively studied for its potential applications in the field of medicine and neuroscience. It has been shown to have high affinity and selectivity for the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

(1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJRUTSPEDPIBP-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(CNC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

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